![molecular formula C18H18N4O3S B2687920 3-(1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034520-47-1](/img/structure/B2687920.png)

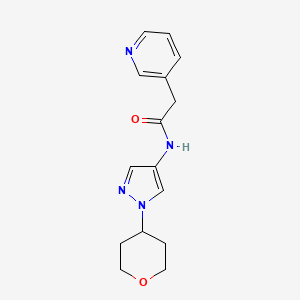

3-(1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of organic compounds known as stilbenes . These are organic compounds containing a 1,2-diphenylethylene moiety .

Synthesis Analysis

The synthesis of similar compounds involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis

The molecular structure of similar compounds involves two pyridylpyrimidine fragments that take part in stacking interactions with the interplanar distance between their parallel mean planes as short as 3.5 Å and the shortest interatomic distance equal to 3.459 (3) Å .Chemical Reactions Analysis

The chemical reactions of similar compounds involve the modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring, modulation of the amide substituent and of the benzoimidazol-2-one linker, replacement of the benzimidazol-2-one moiety with urea-like substructures, and elimination of the piperidine ring and benzoimidazol-2-one functionalization .Scientific Research Applications

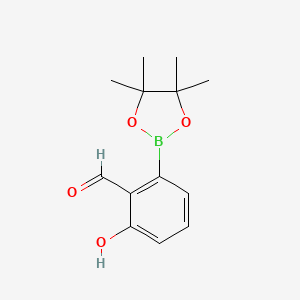

- Protodeboronation : MPD enables catalytic protodeboronation of alkyl boronic esters. Unlike functionalizing deboronation methods, protodeboronation is less explored. This radical-based approach allows for the formal anti-Markovnikov hydromethylation of alkenes, a transformation previously unknown .

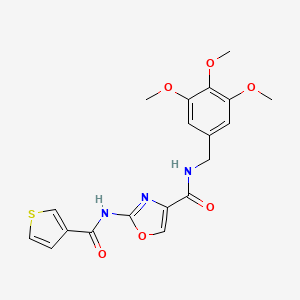

- NLRP3 Inflammasome Inhibitors : MPD’s structure has been used in the search for new chemical scaffolds with NLRP3 inflammasome inhibitory properties. By combining MPD with other substructures, researchers aim to develop potential anti-inflammatory agents .

- Boronic Esters : MPD-containing boronic esters are considered for drug design and neutron capture therapy. However, their stability in water is limited. Investigating hydrolysis susceptibility of phenylboronic pinacol esters sheds light on their behavior .

- Natural Product Synthesis : MPD has been employed in the formal total synthesis of natural products such as δ-®-coniceine and indolizidine 209B. These applications highlight its versatility in complex molecule assembly .

- Hydromethylation Reactions : MPD’s radical-based hydromethylation sequence has been applied to methoxy-protected (−)-Δ8-THC and cholesterol. Understanding its reactivity expands the toolbox for chemical transformations .

Organic Synthesis and Catalysis

Drug Discovery and Pharmacology

Hydrolysis Stability Studies

Total Synthesis

Chemical Biology

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S/c1-11-9-14(26-10-11)17(24)21-7-4-12(5-8-21)22-16(23)13-3-2-6-19-15(13)20-18(22)25/h2-3,6,9-10,12H,4-5,7-8H2,1H3,(H,19,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPMTZYLAAITLRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)N2CCC(CC2)N3C(=O)C4=C(NC3=O)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate](/img/structure/B2687838.png)

![5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2687841.png)

![2-[[4-Ethyl-5-(1-methyltriazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2687844.png)

![1-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2687849.png)

![tert-Butyl 3-oxa-7,10-diazaspiro[5.6]dodecane-10-carboxylate](/img/structure/B2687850.png)

![Methyl 2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2687851.png)

![3-{5-[(3-chlorobenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-phenylethyl)propanamide](/img/structure/B2687859.png)

![2-(4-Ethoxyphenyl)-5-(oxan-4-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2687860.png)